{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride
Description
"{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride" (CAS: 893754-09-1) is a dihydrochloride salt featuring a phenylamine core substituted with a 2-pyridinyl ethoxy group at the 2-position. Its molecular formula is C₁₃H₁₆Cl₂N₂O, with a molecular weight of 299.19 g/mol. The compound is characterized by a primary amine group and a pyridine-containing ethoxy side chain, which confer both hydrophilic (amine and pyridine) and hydrophobic (aromatic rings) properties.
Synthesized via nucleophilic substitution or coupling reactions, it is typically purified using silica gel chromatography and validated via FTIR, NMR (¹H and ¹³C), and LCMS . The compound is classified as a pharmaceutical intermediate, used in organic synthesis and drug development due to its structural versatility .
Properties
IUPAC Name |
2-(2-pyridin-2-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;;/h1-7,9H,8,10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIOCWNNJVKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride typically involves the reaction of 2-(2-pyridinyl)ethanol with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs of the original compound .
Scientific Research Applications
{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride" with structurally analogous compounds, focusing on substituent positioning, functional groups, and physicochemical properties.
Key Observations:
Positional Isomerism: The 2-position substitution in the target compound vs.
Linker Modifications :
- Methoxy vs. Ethoxy : Shorter chain length (methoxy) reduces flexibility and may limit interactions with hydrophobic pockets in proteins .
- Ethyl vs. Ethoxy : Replacement of oxygen with a methylene group (ethyl) eliminates hydrogen-bonding capability, impacting solubility and target engagement .
Pharmacological Relevance : Cetirizine dihydrochloride demonstrates the importance of ethoxy-linked aromatic amines in antihistamines, though its piperazine core diverges significantly from the simpler phenylamine-pyridine scaffold .
Synthetic Utility : Compounds like CAS 1185299-37-9 are prioritized for medicinal chemistry due to their compatibility with nucleophilic aromatic substitution reactions .
Research Findings and Implications
- Synthetic Challenges: Ethoxy-linked derivatives (e.g., CAS 1049791-13-0) are often discontinued due to instability during purification, as noted in .
- Solubility Trends : The dihydrochloride salt form enhances water solubility, critical for bioavailability in API formulations .
Biological Activity
{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16Cl2N2O, indicating the presence of two chlorine atoms, two nitrogen atoms, and one oxygen atom. The compound features a phenyl ring, an ethoxy group, and a pyridine moiety, which contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly against specific cancer cell lines. The compound's mechanism of action appears to involve induction of apoptosis in cancer cells .
- Enzyme Inhibition : Interaction studies have focused on how this compound interacts with various enzymes and receptors, potentially modulating their activity.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. It demonstrated significant cytotoxicity with IC50 values in the micromolar range, comparable to established chemotherapeutics .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 cells through a dose-dependent mechanism, highlighting its potential as an anticancer agent .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the ethoxy group followed by the introduction of the pyridine moiety.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(2-Pyridinyl)-1-piperazine | Contains a piperazine ring | Exhibits anxiolytic properties |
| 3-(4-Methylpyridin-2-yl)aniline | Contains a methyl-substituted pyridine | Potential anti-cancer activity |
| 2-Methyl-6-phenylethynylpyridine | Contains a methyl group and phenylethynyl | Known for its activity as an mGluR5 antagonist |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
